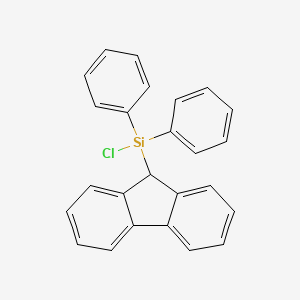
9-(Chlorodiphenylsilyl)-9H-fluorene
概要
説明
9-(Chlorodiphenylsilyl)-9H-fluorene: is an organosilicon compound that features a fluorene backbone substituted with a chlorodiphenylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodiphenylsilyl)-9H-fluorene typically involves the reaction of 9H-fluorene with chlorodiphenylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{9H-fluorene} + \text{Chlorodiphenylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorodiphenylsilyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the chlorodiphenylsilyl group can lead to the formation of diphenylsilyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkoxy, amino, or thio derivatives of 9-(Chlorodiphenylsilyl)-9H-fluorene.
Oxidation Products: Silanol derivatives.
Reduction Products: Diphenylsilyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Utilized in the development of fluorescent probes for biological imaging.
Industry:
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Coatings: Used in the formulation of protective coatings with enhanced durability and resistance to environmental factors.
作用機序
The mechanism by which 9-(Chlorodiphenylsilyl)-9H-fluorene exerts its effects is largely dependent on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. In drug delivery, it forms stable complexes with drugs, facilitating their transport and release. In electronic applications, its unique electronic structure allows it to participate in charge transport processes.
類似化合物との比較
- 9-(Diphenylsilyl)-9H-fluorene
- 9-(Trimethylsilyl)-9H-fluorene
- 9-(Triethylsilyl)-9H-fluorene
Comparison:
- 9-(Chlorodiphenylsilyl)-9H-fluorene is unique due to the presence of the chlorine atom, which allows for further functionalization through nucleophilic substitution reactions.
- 9-(Diphenylsilyl)-9H-fluorene lacks the chlorine atom, making it less reactive towards nucleophiles.
- 9-(Trimethylsilyl)-9H-fluorene and 9-(Triethylsilyl)-9H-fluorene have smaller silyl groups, which can influence their steric and electronic properties, making them less suitable for certain applications compared to this compound.
特性
IUPAC Name |
chloro-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYDSKYNFIMLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376709 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-53-8 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














